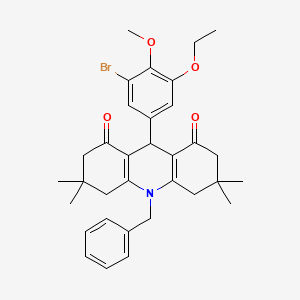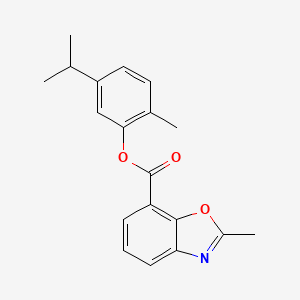
2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents:
Esterification: The final step involves the esterification of the benzoxazole derivative with 2-methyl-1,3-benzoxazole-7-carboxylic acid using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as optical brighteners and dyes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA can contribute to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: A simpler benzoxazole derivative with similar core structure but lacking additional substituents.
5-(Propan-2-yl)phenylbenzoxazole: Another derivative with a similar substitution pattern but different functional groups.
Uniqueness
2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ester functional group and specific substitution pattern enhance its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2-methyl-5-propan-2-ylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-11(2)14-9-8-12(3)17(10-14)23-19(21)15-6-5-7-16-18(15)22-13(4)20-16/h5-11H,1-4H3 |
Clé InChI |
HQATVEOPLUWAQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=C3C(=CC=C2)N=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B15006433.png)

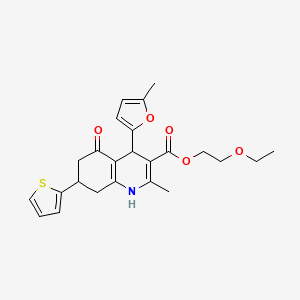
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B15006458.png)
![2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B15006463.png)
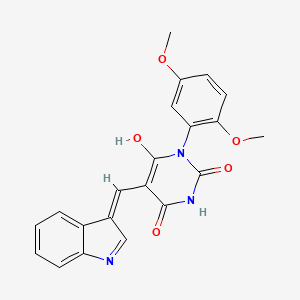

![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
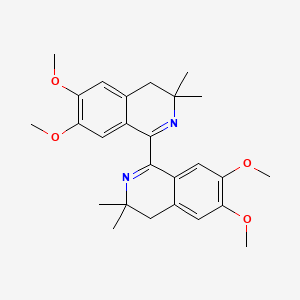
![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
